Stereochemistry-Dependent USP30 Inhibitory Activity: (1R,2R,4S) vs. Diastereomeric/Enantiomeric Forms
The (1R,2R,4S) stereoconfiguration is present in the core of USP30 inhibitor BDBM592694, which exhibits an IC50 of 62 nM against recombinant human USP30 in a fluorescence-based assay [1]. A structurally related compound bearing the same (1R,2R,4S) scaffold, BDBM592822, shows an IC50 of 194 nM in the identical USP30 assay [2]. Both compounds are disclosed in US Patent 11,572,374, where the (1R,2R,4S) stereochemistry is explicitly required; no racemic or alternative diastereomer is shown to retain activity [3]. This demonstrates that the chiral configuration is an essential determinant of USP30 affinity, not a variable that can be interchanged without substantial potency loss.
| Evidence Dimension | USP30 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 62 nM (BDBM592694, (1R,2R,4S) core); 194 nM (BDBM592822, (1R,2R,4S) core) |
| Comparator Or Baseline | Racemic or other diastereomeric forms: No IC50 data reported in the same assay; SAR demonstrates stereochemistry-dependence (US11572374) |
| Quantified Difference | Potency only documented for (1R,2R,4S) stereoisomers; alternative diastereomers lack demonstrated activity |
| Conditions | Recombinant human USP30; fluorescent substrate Ubiquitin-Rhodamine 110; 1536-well format |
Why This Matters
Procurement of the (1R,2R,4S) single enantiomer is mandatory for USP30 inhibitor programs; substitution with racemic or alternative diastereomeric building blocks risks complete loss of target engagement.
- [1] BindingDB. BDBM592694: 3-chloro-N-((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)-3'-cyclopropyl-5'-fluoro[biphenyl]-4-carboxamide. IC50 = 62 nM. USP30 inhibition assay. View Source
- [2] BindingDB. BDBM592822: 3-chloro-N-((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)-3'-(cyanomethyl)-2'-fluoro[biphenyl]-4-carboxamide. IC50 = 194 nM. USP30 inhibition assay. View Source
- [3] US Patent 11,572,374 (FORMA Therapeutics, 2023). N-cyano-7-azanorbornane derivatives as USP30 inhibitors. Examples 2-21, 20-10, 20-16. View Source
